Bicisate dihydrochloride
CAS No.: 14344-58-2
Cat. No.: VC0521198
Molecular Formula: C12H26Cl2N2O4S2
Molecular Weight: 397.37
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14344-58-2 |
|---|---|
| Molecular Formula | C12H26Cl2N2O4S2 |
| Molecular Weight | 397.37 |
| IUPAC Name | ethyl (2R)-2-[2-[[(2R)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]amino]ethylamino]-3-sulfanylpropanoate;dihydrochloride |
| Standard InChI | InChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 |
| Standard InChI Key | HKASNZKRIQURIX-BZDVOYDHSA-N |
| SMILES | CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
Bicisate dihydrochloride possesses specific chemical properties that facilitate its diagnostic capabilities:
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2O4S2.2ClH |
| Molecular Weight | 397.382 |
| CAS Number | 14344-58-2 |
| SMILES | Cl.Cl.CCOC(=O)C@HNCCNC@@HC(=O)OCC |
| InChIKey | HKASNZKRIQURIX-BZDVOYDHSA-N |
| Defined Stereocenters | 2 / 2 |
| Charge | 0 |
The precise structure of the technetium complex when prepared for injection is [N,N'-ethylenedi-L-cysteinato(3-)]oxo[99mTc] technetium (V), diethyl ester . This chemical structure is critical to its function as it determines the compound's ability to cross the blood-brain barrier and localize in specific brain regions .
Stereochemistry and Stability
The stereochemistry of bicisate dihydrochloride plays a crucial role in its function. The compound has absolute stereochemistry with two defined stereocenters . The N2S2 core of bicisate dihydrochloride provides it with exceptional stability, allowing it to be used several hours after preparation while maintaining its effectiveness . This stability is a significant advantage in clinical settings, providing flexibility in preparation and administration timing.
Interestingly, while both the DD and LL isomers of bicisate demonstrate initial brain uptake, only the LL isomer exhibits brain retention . This stereospecific retention is associated with the de-esterification process that converts the compound to hydrophilic acid derivatives .
Mechanism of Action
Crossing the Blood-Brain Barrier
Bicisate dihydrochloride, when complexed with technetium Tc99m, forms a stable, lipophilic compound that readily crosses the blood-brain barrier through passive diffusion . Once in the brain, it undergoes stereospecific de-esterification to form hydrophilic acid derivatives, which are then retained in brain tissue .
Cellular Interaction and Retention
The mechanism of action involves several key steps:
-
The neutral and lipophilic nature of the bicisate-technetium complex enables passive diffusion across cell membranes and the blood-brain barrier .
-
Slow hydrolysis occurs in the blood, while rapid hydrolysis takes place in the brain .
-
Stereospecific de-esterification converts the compound to hydrophilic acid derivatives (monoacid and diacid bicisate derivatives) .
-
These derivatives contribute to high brain uptake and retention .
-
The uptake of the compound depends on cerebral blood flow, so areas affected by stroke show different levels of the compound due to altered perfusion .
This process allows for the visualization of areas with altered cerebral blood flow, making it an effective tool for localizing strokes in patients .
Pharmacokinetics
Absorption and Distribution
Following intravenous administration, bicisate dihydrochloride demonstrates rapid absorption and distribution. Approximately 5% of the administered dose remains in the blood one hour after administration . The highest concentration of radioactivity in blood is attained at 0.5 minutes post-injection, representing 13.9% of the injected dose . The distribution volume after intravenous administration is approximately 0.74 L, with a permeability surface area of 0.48 ml·g/min .
Half-Life and Clearance
The pharmacokinetic profile of bicisate dihydrochloride fits a three-compartment model with half-lives of:
Clinical Applications
Limitations and Contraindications
While bicisate dihydrochloride is a valuable diagnostic tool, it has specific limitations. It is designed to be used only after a stroke has been diagnosed using other imaging methods, and it cannot determine the functional viability of brain tissue or differentiate between stroke and other brain lesions . The drug is administered intravenously for diagnostic use after reconstitution with sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection .
Preparation Methods and Formulation
Kit Composition
Bicisate dihydrochloride is provided as a kit formulation consisting of two nonradioactive vials:
Vial A contains:
| Component | Amount |
|---|---|
| Bicisate dihydrochloride (ECD- 2HCl) | 0.9 mg |
| Edetate disodium, dihydrate | 0.36 mg |
| Mannitol | 24 mg |
| Stannous chloride, dihydrate, theoretical (SnCl₂- 2H₂O) | 72 μg |
| Stannous chloride, dihydrate, minimum (SnCl₂- 2H₂O) | 12 μg |
| Total Tin, (stannous and stannic), dihydrate (as SnCl₂- 2H₂O) | 83 μg |
Vial B contains:
| Component | Amount |
|---|---|
| Sodium phosphate dibasic heptahydrate | 4.1 mg |
| Sodium phosphate monobasic monohydrate | 0.46 mg |
| Water for Injection | 1 mL |
The contents of Vial A are lyophilized and stored under nitrogen, with a pH of 2.7 ± 0.25 before lyophilization. Vial B is stored under air with a pH of 7.6 ± 0.4. Both vials are stored at 15-25°C, with Vial A requiring protection from light .
Preparation for Administration
For clinical use, the compound is administered by intravenous injection after reconstitution with sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection . The preparation process must be conducted carefully to maintain the stability and effectiveness of the compound.
Physical Characteristics and Radiation Properties
Decay and Half-Life
Technetium Tc99m, which is complexed with bicisate dihydrochloride, decays by isomeric transition with a physical half-life of 6.02 hours . This provides a sufficient window for diagnostic imaging while minimizing radiation exposure to the patient.
Radiation Emission
The principal radiation emission data for Technetium Tc99m is as follows:
Table 1. Principal Radiation Emission Data
| Radiation | Mean % / Disintegration | Mean Energy (KeV) |
|---|---|---|
| Gamma-2 | 89.07 | 140.5 |
The specific gamma ray constant for Tc99m is 5.4 microcoulombs/kg-MBq-hr (0.78R/mCi-hr) at 1cm, with the first half value layer at 0.017cm of lead .
Research Findings and Developments
Comparative Efficacy
Research has shown that bicisate dihydrochloride has superior stability compared to other brain radiopharmaceuticals, with a half-life of 6.02 hours . This stability allows for greater flexibility in clinical settings and potentially more reliable diagnostic results.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume